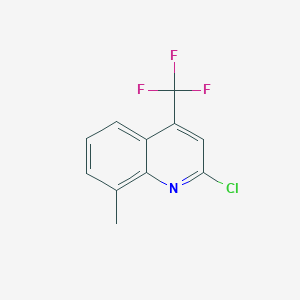
2-Chloro-8-methyl-4-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Antibacterial Agents
The quinoline structure is a common motif in antibacterial drugs. The incorporation of a fluorine atom, as in 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline , can enhance the biological activity of these compounds. Fluorinated quinolines have been studied for their potential use as antibacterial agents, particularly against strains resistant to other antibiotics .
Antimalarial Drugs
Quinolines have a long history in antimalarial therapy, with chloroquine being one of the most well-known examples. The trifluoromethyl group in 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline could potentially be exploited to develop new antimalarial drugs with improved efficacy and resistance profiles .
Antineoplastic Agents
Some fluorinated quinolines exhibit antineoplastic (anti-cancer) activity. They can act as enzyme inhibitors, interfering with the metabolic pathways essential for cancer cell growth and proliferation. This makes them candidates for the development of new cancer therapies .
Agrochemicals
The unique physicochemical properties imparted by the trifluoromethyl group make 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline a valuable compound in the agrochemical industry. It can be used in the synthesis of pesticides and herbicides, contributing to crop protection from various pests .
Liquid Crystals
Fluorinated quinolines have found applications in the production of liquid crystals. These materials are crucial for modern display technologies, and the specific properties of 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline could lead to the development of advanced liquid crystal displays with better performance .
Cyanine Dyes
Quinoline derivatives are used in the synthesis of cyanine dyes, which are important in various commercial applications, including printing and photography. The trifluoromethyl group can influence the photophysical properties of these dyes, potentially leading to new materials with desired characteristics .
Propriétés
IUPAC Name |
2-chloro-8-methyl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNCPHQUNQNOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methyl-4-(trifluoromethyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

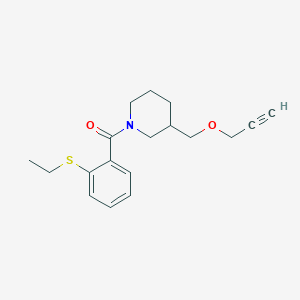
![2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide](/img/structure/B2586651.png)
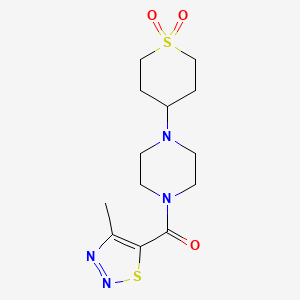
![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2586655.png)
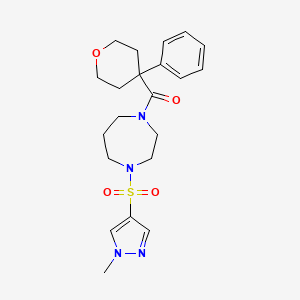
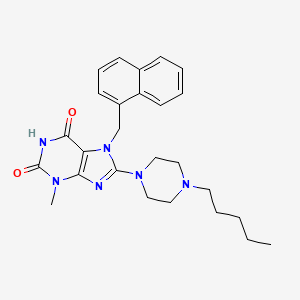
![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2586663.png)
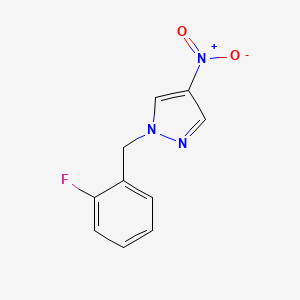
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2586665.png)
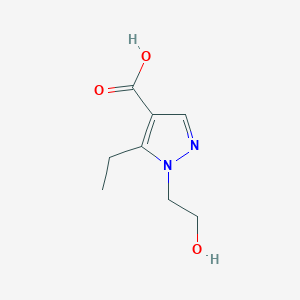
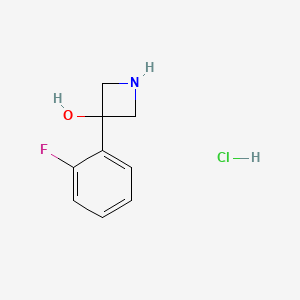
![2-[[1-(3-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2586669.png)
![2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2586670.png)